3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide
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Overview
Description
3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-nitroaniline with 1,2-dicarbonyl compounds to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Green chemistry principles, such as using environmentally friendly solvents and reagents, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic rings .
Scientific Research Applications
3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inducing apoptosis in cancer cells or inhibiting the growth of microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-(3-oxo-1,2,3,4-4H-quinoxalin-2-yl)-N-(4-trifluoromethyl-phenyl)-acetamide: This compound shares a similar quinoxaline core but has different substituents, which may result in distinct biological activities.
1,2,4-triazolo[4,3-a]quinoxaline: Another quinoxaline derivative with antiviral and antimicrobial properties.
Uniqueness
3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide is unique due to its specific combination of fluoro and benzamide groups, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O2/c22-14-7-5-6-13(12-14)20(26)24-16-9-2-1-8-15(16)19-21(27)25-18-11-4-3-10-17(18)23-19/h1-12H,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMQICQFVSWEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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